molecular formula C13H30BF4P B1591081 Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate CAS No. 886059-84-3

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate

Cat. No. B1591081
CAS RN: 886059-84-3
M. Wt: 304.16 g/mol
InChI Key: UWNPUGYQGIWNRI-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate (CAS Number: 886059-84-3) is a neopentylphosphine ligand . Its empirical formula is C13H30BF4P , and its molecular weight is 304.16 g/mol . This compound is commonly used in various chemical reactions due to its unique properties.


Synthesis Analysis

This compound can be synthesized by reacting Di-tert-butylchlorophosphane with NEOPENTYLMAGNESIUM CHLORIDE . The specific synthetic pathway involves the substitution of chlorine atoms with tetrafluoroborate ions.


Molecular Structure Analysis

The molecular structure of this compound consists of a central phosphorus atom bonded to four tert-butyl groups and a tetrafluoroborate anion. The bulky tert-butyl groups provide steric hindrance, affecting its reactivity and stability .


Chemical Reactions Analysis

This compound serves as a cocatalyst in palladium-catalyzed Kumada couplings . Notably, it has been found to be superior to tris(tert-butyl)phosphine in palladium-catalyzed aminations of aryl bromides and chlorides .


Physical And Chemical Properties Analysis

  • Melting Point : >230°C (lit.)
  • Safety Hazards : Harmful if ingested or inhaled; causes skin and eye irritation

Scientific Research Applications

Catalysis in Amination Reactions

Di(tert-butyl)neopentylphosphine (DTBNpP) is used in catalysis, particularly in the Hartwig-Buchwald amination of aryl bromides and chlorides. This compound, in combination with palladium sources, has shown activity comparable or even superior to tri(tert-butyl)phosphine (TTBP) under certain conditions (Hill et al., 2006).

Heck Coupling Reactions

In the field of organic synthesis, DTBNpP promotes Heck couplings with aryl bromides at ambient temperature. It shows significant effects in controlling the degree of alkene isomerization in the coupling reactions of cyclic alkenes (Lauer et al., 2014).

Synthesis of Novel Ligands

The compound is also involved in the synthesis of novel ligands. For example, its reaction with tert-butyllithium leads to novel P, P'-hybrid ligands, combining highly basic and bulky di-tert-butylphosphanyl groups with pi-acidic low-coordinated phosphorus (Aluri et al., 2008).

Electrochemical Studies

In electrochemical research, a carbon paste electrode with decyl(tri-tert-butyl)phosphonium tetrafluoroborate binder has been used to study the redox properties of insoluble coordination polymers involving manganese and iron metallocenters (Shekurov et al., 2016).

Phosphonate Chemistry

The compound also plays a role in phosphonate chemistry, such as in the synthesis of polyamic acid di-tert-butyl esters by direct polycondensation of di-tert-butyl esters of tetracarboxylic acids (Ueda & Mori, 1993).

Phosphonium Salt for Electrode Studies

A novel phosphonium salt, including this compound, is used to create a carbon paste electrode, which demonstrates high conductivity and a wide electrochemical window (Khrizanforov et al., 2016).

Synthesis of Antiviral Drugs

Finally, di-tert-butyl phosphonates have been investigated for their potential in synthesizing active pharmaceutical ingredients like tenofovir, an antiviral drug (Dietz et al., 2021).

Mechanism of Action

Target of Action

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate, also known as Di-tert-butylneopentylphosphonium tetrafluoroborate, primarily targets palladium in catalytic reactions . It acts as a ligand, binding to the palladium to facilitate various types of cross-coupling reactions .

Mode of Action

The compound interacts with its target, palladium, by forming a complex that enhances the efficiency of the catalytic process . This interaction results in an increase in the rate of the reaction and the yield of the desired product .

Biochemical Pathways

This compound affects the pathway of palladium-catalyzed cross-coupling reactions . These reactions are crucial in the synthesis of various organic compounds. The downstream effects include the formation of carbon-carbon and carbon-heteroatom bonds, which are key steps in the synthesis of many complex organic molecules .

Pharmacokinetics

Its impact on bioavailability is significant in the context of chemical reactions, as it increases the efficiency and yield of the reactions it catalyzes .

Result of Action

The molecular effect of this compound’s action is the formation of new carbon-carbon and carbon-heteroatom bonds . On a cellular level, this can lead to the synthesis of new organic compounds, given the right conditions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other reactants, the temperature, and the pH of the reaction environment . For example, the compound is typically stored under nitrogen and protected from light to maintain its stability .

properties

IUPAC Name

ditert-butyl(2,2-dimethylpropyl)phosphanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29P.BF4/c1-11(2,3)10-14(12(4,5)6)13(7,8)9;2-1(3,4)5/h10H2,1-9H3;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNPUGYQGIWNRI-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)C[PH+](C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30BF4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584812
Record name Di-tert-butyl(2,2-dimethylpropyl)phosphanium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886059-84-3
Record name Di-tert-butyl(2,2-dimethylpropyl)phosphanium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886059-84-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate
Reactant of Route 2
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate
Reactant of Route 3
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate
Reactant of Route 4
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate
Reactant of Route 5
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate
Reactant of Route 6
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.